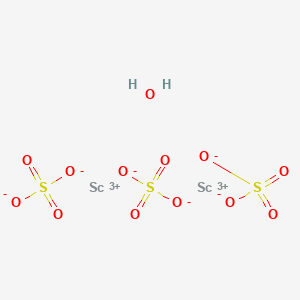

Scandium(III) sulfate hydrate

Description

Properties

IUPAC Name |

scandium(3+);trisulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.H2O.2Sc/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQVPLYNCRMUIJ-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O13S3Sc2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Scandium Iii Sulfate Hydrate

Synthetic Routes for Scandium(III) Sulfate (B86663) Preparation

The preparation of scandium(III) sulfate typically begins with a scandium source material, which is then chemically processed to form the sulfate. The choice of synthetic route often depends on the nature of the starting material and the desired purity of the final product.

Acid-Mediated Dissolution of Scandium Source Materials (e.g., Sc₂O₃, Sc(OH)₃, Sc Metal)

A primary and widely used method for synthesizing scandium(III) sulfate involves the direct dissolution of scandium-rich materials in sulfuric acid. google.comrsc.org Common precursors for this method include scandium(III) oxide (Sc₂O₃), scandium(III) hydroxide (B78521) (Sc(OH)₃), and elemental scandium metal (Sc). inorganicventures.comresearchgate.net

The fundamental reaction involves the protonation of the scandium source by the strong acid, leading to the formation of the hydrated scandium(III) cation, [Sc(H₂O)ₙ]³⁺, and the sulfate anion, SO₄²⁻, in solution. For instance, the reaction with scandium hydroxide proceeds as follows:

2Sc(OH)₃ + 3H₂SO₄ → Sc₂(SO₄)₃ + 6H₂O rsc.org

Similarly, scandium oxide, which can be obtained from the calcination of scandium oxalate, is readily dissolved in hot sulfuric acid. google.cominorganicventures.com The dissolution of scandium metal in sulfuric acid also yields the hydrated sulfate, accompanied by the evolution of hydrogen gas. The resulting aqueous solution contains the scandium(III) and sulfate ions, which can then be subjected to crystallization to isolate the solid scandium(III) sulfate hydrate (B1144303). The efficiency of the dissolution process can be influenced by factors such as acid concentration, temperature, and the physical form of the scandium precursor. For example, heating is often required to facilitate the dissolution of the more refractory scandium oxide. inorganicventures.com

Crystallization and Precipitation Techniques for Hydrate Forms

Once a scandium-containing sulfate solution is obtained, the isolation of solid scandium(III) sulfate hydrate is typically achieved through crystallization or precipitation. sci-hub.seresearchgate.net These techniques rely on creating a supersaturated solution, from which the hydrated salt can nucleate and grow.

Common crystallization methods include:

Evaporation: Slowly evaporating the solvent (water) from the solution increases the concentration of the scandium and sulfate ions, leading to the formation of crystals upon reaching saturation.

Cooling Crystallization: The solubility of scandium(III) sulfate generally decreases with temperature. Therefore, cooling a saturated solution can induce crystallization. researchgate.net

The specific hydrate form obtained, such as the common pentahydrate (Sc₂(SO₄)₃·5H₂O), can be influenced by the crystallization conditions. sci-hub.se For instance, an increase in the acidity of sulfate solutions can promote the precipitation of Sc₂(SO₄)₃·5H₂O. sci-hub.se Recrystallization, the process of dissolving the crude product and crystallizing it again, is a common purification step to remove impurities. sci-hub.se

Utilization of Hydrated Scandium(III) Halides as Intermediates (e.g., ScCl₃·xH₂O)

Another synthetic pathway to scandium(III) sulfate hydrate involves the use of hydrated scandium(III) halides, such as scandium(III) chloride hydrate (ScCl₃·xH₂O), as precursors. wikipedia.orgresearchgate.net Scandium chloride hydrates are readily prepared by dissolving scandium oxide or metal in hydrochloric acid. researchgate.netrsc.orggoogle.com

In this method, an aqueous solution of the scandium halide is treated with a source of sulfate ions, typically sulfuric acid or a soluble sulfate salt. The reaction proceeds via a metathesis or displacement mechanism, where the sulfate ions replace the halide ions in the coordination sphere of the scandium ion. The resulting scandium(III) sulfate can then be isolated by crystallization. This approach can be advantageous as scandium halides are often available as high-purity reagents. The structure of the initial hydrated halide, such as trans-[ScCl₂(H₂O)₄]Cl·2H₂O, provides a well-defined starting point for the synthesis. wikipedia.org

Control of Hydration State and Stoichiometry in Synthesis

The number of water molecules in the crystal lattice of scandium(III) sulfate hydrate, known as the hydration state, is a critical parameter that can be controlled during synthesis. The stoichiometry of the final product is also crucial, ensuring the correct ratio of scandium to sulfate ions.

The degree of hydration is primarily influenced by the crystallization conditions, such as temperature, humidity, and the rate of crystal growth. researchgate.net For example, different hydrates of scandium(III) chloride have been isolated based on the reaction and processing conditions, illustrating the sensitivity of the hydration state to the synthetic environment. researchgate.netresearchgate.netresearchgate.net While specific studies detailing the precise control of scandium(III) sulfate hydration are less common in the provided results, the principles observed for other hydrated scandium salts are applicable. Slow evaporation or cooling tends to favor the formation of thermodynamically stable, higher hydrates, while rapid precipitation or heating may yield lower hydrates or even the anhydrous form.

Stoichiometric control is achieved by carefully managing the molar ratios of the reactants. For instance, when dissolving scandium oxide in sulfuric acid, a sufficient amount of acid must be used to ensure complete conversion to the sulfate.

Influence of Reaction Conditions on Product Purity and Crystalline Form

The purity and crystalline form of the final scandium(III) sulfate hydrate product are significantly impacted by the reaction conditions. Key factors include the purity of the starting materials, the presence of competing ions, pH, temperature, and the rate of crystallization.

Purity: The presence of other metal ions in the initial scandium source can lead to their co-precipitation as sulfates, reducing the purity of the final product. sci-hub.se Purification techniques such as recrystallization are often necessary to achieve high-purity scandium(III) sulfate. sci-hub.se The choice of precipitating agent and the control of pH can also be used to selectively separate scandium from impurities. For example, scandium can be selectively precipitated from solutions containing other metals by carefully adjusting the acidity. sci-hub.se

Crystalline Form: The crystalline nature of the product is influenced by the rate of crystallization. Slow, controlled crystallization, such as that achieved through slow evaporation, tends to yield larger, well-defined crystals. researchgate.net In contrast, rapid precipitation methods like antisolvent crystallization can produce very small, sometimes amorphous, particles due to high supersaturation levels. researchgate.net The crystalline form is important for subsequent handling and processing, with larger crystals being easier to filter and wash. sci-hub.se

Advanced Preparative Methods for High-Purity Scandium(III) Sulfate Hydrate

The demand for high-purity scandium compounds, particularly for applications in advanced materials and as precursors for scandium oxide, has driven the development of more sophisticated synthetic methods. google.comgoogle.com These methods often involve multi-step processes combining hydrometallurgical techniques like solvent extraction with selective precipitation.

One advanced approach involves the extraction of scandium from ore leachates or industrial waste streams into an organic solvent, followed by stripping into a clean aqueous phase. nih.govacs.org From this purified solution, scandium can be precipitated as an intermediate compound, such as scandium oxalate, which is then calcined to form high-purity scandium oxide. google.comgoogle.com This oxide can then be dissolved in sulfuric acid to produce high-purity scandium(III) sulfate.

Another strategy focuses on the selective crystallization of double salts, such as ammonium (B1175870) scandium sulfate (NH₄Sc(SO₄)₂). sci-hub.se By carefully controlling the concentrations of sulfuric acid and ammonium salts, scandium can be selectively precipitated from complex, multi-element solutions, leaving impurities behind. sci-hub.seresearchgate.net This double salt can then be processed further to yield high-purity scandium compounds. The recrystallization of such intermediate salts is a key step in achieving the desired purity levels, with the final product after calcination reaching 99% Sc₂O₃. sci-hub.se

Advanced Structural Characterization and Solid State Investigations of Scandium Iii Sulfate Hydrate

Crystallographic Analysis of Scandium(III) Sulfate (B86663) Hydrate (B1144303) Phases

The intricate solid-state structures of scandium(III) sulfate hydrates are revealed through detailed crystallographic studies, which delineate the arrangement of atoms, the coordination of the scandium ion, and the role of water molecules in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline compounds. bruker.com For scandium(III) sulfate pentahydrate (Sc₂(SO₄)₃·5H₂O), SC-XRD studies have provided detailed insights into its crystal structure.

Research has shown that Sc₂(SO₄)₃·5H₂O crystallizes in the triclinic space group P-1. researchgate.net The unit cell parameters have been determined as a = 5.6315(5) Å, b = 11.5536(11) Å, c = 10.9469(9) Å, with α = 90.49(2)°, β = 99.41(2)°, and γ = 89.63(2)°. researchgate.netresearchgate.net This detailed structural information is fundamental for understanding the material's properties and behavior. Scandium sulfate pentahydrate is noted to be isostructural with scandium selenate (B1209512) pentahydrate. iaea.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6315(5) |

| b (Å) | 11.5536(11) |

| c (Å) | 10.9469(9) |

| α (°) | 90.49(2) |

| β (°) | 99.41(2) |

| γ (°) | 89.63(2) |

The interaction of scandium(III) sulfate with organic cations can lead to the formation of complex structures featuring polymeric anionic chains. Research has demonstrated that the composition and structure of these scandium sulfate anionic chains are significantly influenced by the nature of the organic cation present in the reaction mixture. researchgate.netresearchgate.net

For instance, the reaction of Sc₂(SO₄)₃·5H₂O with guanidinium (B1211019) cations, (C{NH₂}₃)⁺, yields the complex (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O. researchgate.netresearchgate.net In this compound, the scandium sulfate forms a complex anion, [Sc(SO₄)₃]³⁻, which is then balanced by the guanidinium cations. This particular complex crystallizes in the trigonal space group R-3. researchgate.netresearchgate.net

| Compound | Crystal System | Space Group |

|---|---|---|

| (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O | Trigonal | R-3 |

| [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O | Monoclinic | P2₁/c |

The scandium(III) ion in its hydrated solid-state compounds can adopt various coordination geometries, which are crucial for understanding the structural chemistry of these materials. nih.govresearchgate.net

Hexahydrated Scandium(III): In some crystal structures, the scandium(III) ion is coordinated to six water molecules, forming a [Sc(H₂O)₆]³⁺ cation with an octahedral geometry. An example is found in the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], where the Sc-O distances in the nearly identical [Sc(H₂O)₆]³⁺ entities are 2.085(6) Å and 2.086(5) Å. nih.gov

Seven-Coordinated Scandium(III): Seven-coordination is observed in the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. nih.gov Here, each scandium(III) ion is coordinated to two bridging hydroxide (B78521) ions and five terminal water molecules, with a mean Sc-O bond distance of 2.145 Å. nih.gov

Eight-Coordinated Scandium(III): The hydrated scandium(III) ion in a strongly acidic aqueous solution is eight-coordinated, a geometry also found in the crystalline compound Sc(H₂O)₈₃. nih.govresearchgate.net The coordination polyhedron is a distorted bicapped trigonal prism. nih.govresearchgate.net The mean Sc-O bond distance to the six water molecules in the prism is 2.17(1) Å, while the distance to one of the capping water molecules is 2.32(4) Å. nih.gov

Local Atomic Environment Probes Using X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local atomic and electronic structure of materials. rsc.orgnih.gov It is particularly valuable for studying systems that may lack long-range crystalline order.

XAFS spectroscopy, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the coordination environment of the absorbing atom. rsc.orgrsc.org

Sc K-edge: The Sc K-edge spectrum arises from the excitation of a 1s core electron. rsc.orgrsc.org The pre-edge features in K-edge XANES spectra are sensitive to the local geometry and can provide insights into the crystal-field splitting. researchgate.netrsc.org The main edge and EXAFS region can be analyzed to determine coordination numbers and interatomic distances. rsc.orgrsc.org For instance, the fine structure of the Sc K-edge reflects the chemical bond between scandium and its ligands. rsc.orgnih.govrsc.org Studies have used Sc K-edge XANES to show that in some systems, scandium is incorporated into distorted octahedral sites. researchgate.net

Determination of Sc-O Bond Distances and Coordination Numbers in Crystalline Hydrates

The coordination environment of the scandium(III) ion in its crystalline hydrates is notably flexible, exhibiting various coordination numbers (CN), primarily 6, 7, and 8. mdpi.comdiva-portal.org This variability directly influences the scandium-oxygen (Sc-O) bond distances.

Hexa-coordinated Scandium: In the form of the hexaaqua ion, [Sc(H₂O)₆]³⁺, the scandium center adopts a regular octahedral geometry. mdpi.comacs.org This configuration is found in the crystal structure of the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], where the Sc-O bond distances are 2.085(6) Å and 2.086(5) Å. researchgate.netnih.govrsc.org The mean Sc-O bond distance for six-coordination is generally reported as 2.09 Å. mdpi.com

Hepta-coordinated Scandium: Seven-coordination is observed in dimeric hydrolysis products such as [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, where the scandium ion is bound to two bridging hydroxide ions and five terminal water molecules. researchgate.netnih.gov In this arrangement, the mean Sc-O bond distance is approximately 2.145 Å. researchgate.netnih.gov A distorted monocapped trigonal prismatic structure is another geometry for seven-coordination, with an average Sc-O distance of 2.19 Å in the prism and 2.29 Å for the capping oxygen. researchgate.net

The specific hydrate, scandium(III) sulfate pentahydrate (Sc₂(SO₄)₃·5H₂O), features Sc-O bond lengths with a mean value of 2.21 Å. bath.ac.uk

| Coordination Number (CN) | Coordination Geometry | Mean Sc-O Bond Distance (Å) | Example Compound/Ion | Citation |

|---|---|---|---|---|

| 6 | Octahedral | 2.09 | [Sc(H₂O)₆]³⁺ | mdpi.com |

| 7 | Monocapped Octahedron / Pentagonal Bipyramid | 2.16 | [Sc(H₂O)₇]³⁺ | mdpi.com |

| 7 | - | 2.145 | [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | researchgate.netnih.gov |

| 8 | Dicapped Trigonal Prism | 2.24 | [Sc(H₂O)₈]³⁺ | mdpi.com |

| 8 | Distorted Dodecahedral | 2.21 | Sc₂(SO₄)₃·5H₂O | bath.ac.uk |

Electronic Structure Analysis by X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) provides critical information on the electronic state and chemical environment of elements within a compound by measuring the binding energies of their core electrons. rsc.orgrsc.org For scandium(III) sulfate hydrate, XPS analysis focuses on the Sc 2p and O 1s core levels.

The Sc 2p spectrum is characterized by a doublet, Sc 2p₃/₂ and Sc 2p₁/₂, which arises from spin-orbit coupling. rsc.orgxpsfitting.com The binding energy of these peaks is sensitive to the ionicity of the Sc-ligand bond. rsc.org In scandium compounds with oxygen-containing ligands, the Sc 2p binding energy generally decreases as the ionicity of the Sc-O bond increases. rsc.org For Sc₂O₃, used as a reference, the Sc 2p₃/₂ peak is located at 401.7 eV. xpsfitting.com The O 1s spectrum for Sc₂O₃ shows a primary lattice oxide peak at 529.7 eV, with a secondary peak at a higher binding energy attributed to surface hydroxides or defect sites. xpsfitting.com

In a comparative study of various scandium compounds, the Sc 2p₃/₂ binding energy for scandium sulfate hydrate was analyzed. rsc.orgrsc.org The analysis of compounds with complex ions like sulfate is less straightforward than for simple halides. rsc.org

| Element | Core Level | Binding Energy (eV) in Sc₂O₃ (Reference) | Notes | Citation |

|---|---|---|---|---|

| Scandium (Sc) | 2p₃/₂ | 401.7 | Binding energy is sensitive to the chemical environment. | xpsfitting.com |

| Scandium (Sc) | 2p₁/₂ | ~406.6 | Separated from 2p₃/₂ by a spin-orbit splitting of ~4.9 eV. | ntu.edu.twbris.ac.uk |

| Oxygen (O) | 1s | 529.7 | Corresponds to lattice oxygen in Sc₂O₃. | xpsfitting.com |

| Oxygen (O) | 1s | ~531.0 | Often associated with hydroxide or sulfate groups. | rsc.orgbris.ac.uk |

Vibrational Spectroscopic Characterization of Solid-State Hydrates

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, is instrumental in characterizing the structural components of solid-state hydrates by probing the vibrational modes of the constituent chemical bonds and polyatomic ions.

Raman Spectroscopy for Sc-O and Sulfate Vibrational Modes

Raman spectroscopy of scandium(III) sulfate solutions and crystalline hydrates reveals distinct vibrational modes associated with the Sc-O bonds and the sulfate anions. In aqueous solutions, the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, displays a characteristic polarized Raman band at 442 cm⁻¹, assigned to the symmetric Sc-O stretching mode (ν₁). acs.orgresearchgate.net

In scandium sulfate solutions, the formation of strong sulfato complexes is evident. researchgate.net The Raman spectrum shows multiple bands corresponding to ligated sulfate, in addition to the band for the "free" sulfate ion (ν₁ at 981.4 cm⁻¹). researchgate.net For crystalline hydrates, the Sc-O stretching modes are also prominent. For instance, in [Sc(H₂O)₆][Sc(OSO₂CH₃)₆], the symmetric stretching modes, ν₁(Sc-O), for the cationic [Sc(H₂O)₆]³⁺ and anionic [Sc(OSO₂CH₃)₆]³⁻ entities are observed at 433 and 472 cm⁻¹, respectively. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Species/Compound | Citation |

|---|---|---|---|

| 442 | ν₁(Sc-O) symmetric stretch | [Sc(H₂O)₆]³⁺ (aq) | acs.orgresearchgate.net |

| 433 | ν₁(Sc-O) of cation | [Sc(H₂O)₆][Sc(OSO₂CH₃)₆] | rsc.org |

| 472 | ν₁(Sc-O) of anion | [Sc(H₂O)₆][Sc(OSO₂CH₃)₆] | rsc.org |

| 981.4 | ν₁(SO₄²⁻) symmetric stretch | Free sulfate ion (aq) | researchgate.net |

| 1000-1220 | Stretching modes | Ligated sulfate in Sc₂(SO₄)₃ solution | researchgate.net |

Infrared Spectroscopy for Hydrate and Sulfate Group Identification

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in scandium(III) sulfate hydrate. The spectra show characteristic absorption bands for both the sulfate ions and the water molecules of hydration.

The sulfate ion (SO₄²⁻), which has tetrahedral symmetry in its free state, has two IR-active modes: the antisymmetric stretching (ν₃) mode around 1106 cm⁻¹ and the antisymmetric bending (ν₄) mode around 617 cm⁻¹. mpg.de In a crystalline solid like scandium(III) sulfate hydrate, the interaction with the scandium ion and the crystal lattice environment lowers this symmetry, causing these bands to split and shift. researchgate.net For example, in some layered and framework sulfates, the bending vibrations (ν₄) appear as a strong doublet at 650 and 590 cm⁻¹. researchgate.net

The water of hydration is identified by its intramolecular bending mode, which appears around 1645 cm⁻¹, and its librational (frustrated rotation) modes, which are typically found in the 680-870 cm⁻¹ range. mpg.de The presence of these bands confirms the hydrated nature of the compound.

| Wavenumber (cm⁻¹) | Assignment | Group | Citation |

|---|---|---|---|

| ~1645 | Intramolecular H-O-H bend | Water of Hydration | mpg.de |

| ~1106 | ν₃ Antisymmetric stretch | Sulfate (SO₄²⁻) | mpg.de |

| 680-870 | Librational modes | Water of Hydration | mpg.de |

| ~617 | ν₄ Antisymmetric bend | Sulfate (SO₄²⁻) | mpg.de |

| <500 | Sc-O stretching vibrations | Sc-O Bond | researchgate.net |

Aqueous Solution Chemistry and Hydration Phenomena of Scandium Iii Sulfate

Hydration Structure and Dynamics of the Scandium(III) Ion in Aqueous Solution

The scandium(III) ion, due to its high charge density, strongly interacts with water molecules, forming distinct hydration shells. The precise structure of the hydrated scandium(III) ion in an aqueous solution has been a subject of detailed investigation, revealing a coordination environment that can vary. mdpi.com In strongly acidic aqueous solutions, the hydrated scandium(III) ion is primarily eight-coordinated. nih.gov

Advanced analytical techniques such as X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) have been instrumental in elucidating the structure of the hydrated scandium(III) ion in solution. nih.govrsc.org These studies have provided detailed information about the coordination number and bond distances.

In strongly acidic perchlorate (B79767) and trifluoromethanesulfonate (B1224126) solutions, these methods show that the hydrated scandium(III) ion has a structure similar to the eight-coordinated ion found in the crystalline compound Sc(H₂O)₈.₀₃. nih.govresearchgate.net The coordination geometry is best described as a distorted bicapped trigonal prism. nih.govresearchgate.net EXAFS (Extended X-ray Absorption Fine Structure) data indicate a "6 + 1 + 1" coordination model. researchgate.net This involves six water molecules forming a trigonal prism at a mean Sc-O bond distance of 2.17(1) Å, one capping water molecule at a distance of 2.32(4) Å, and a second, more distant capping water molecule at approximately 2.5 Å. nih.govresearchgate.net

| Parameter | Value | Technique | Reference |

| Primary Hydration Sphere | |||

| Coordination Geometry | Distorted Bicapped Trigonal Prism | XAFS, LAXS | nih.govresearchgate.net |

| Sc-O (prismatic) Distance | 2.17(1) Å | EXAFS | nih.govresearchgate.net |

| Sc-O (capping 1) Distance | 2.32(4) Å | EXAFS | nih.govresearchgate.net |

| Sc-O (capping 2) Distance | ~2.5 Å | EXAFS | nih.govresearchgate.net |

| Second Hydration Sphere | |||

| Number of Water Molecules | ~12 | LAXS | nih.govscispace.com |

| Sc···O(II) Distance | 4.27(3) Å | LAXS | nih.govscispace.com |

While eight-coordination is observed in strongly acidic solutions, the existence of the hexaaqua scandium(III) cation, [Sc(H₂O)₆]³⁺, is also well-established, particularly in certain crystalline solids and aqueous solutions. mdpi.comresearchgate.net Raman spectroscopy has been a key tool in identifying this species. researchgate.net

In aqueous perchlorate solutions, a weak, polarized Raman band at 442 cm⁻¹ is assigned to the symmetric Sc-O stretching mode (ν₁) of the octahedral [Sc(H₂O)₆]³⁺ complex. researchgate.net The presence of this centrosymmetric cation is further supported by the observation of depolarized modes at 295 cm⁻¹ and 410 cm⁻¹, and an infrared active mode at 460 cm⁻¹. researchgate.net The [Sc(H₂O)₆]³⁺ ion has also been identified in the crystal structure of the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], where the Sc-O bond distances are approximately 2.085(6) and 2.086(5) Å. nih.govresearchgate.net In contrast to the colorless [Sc(H₂O)₆]³⁺ complex, the titanium(III) equivalent, [Ti(H₂O)₆]³⁺, is colored due to the possibility of d-d electronic transitions, which are absent in the d⁰ configuration of Sc(III). doubtnut.com

Beyond the primary coordination shell, the scandium(III) ion organizes water molecules into a well-defined second hydration sphere. mdpi.com LAXS studies have demonstrated the presence of this second shell around the hydrated Sc(III) ion in aqueous solution. nih.govresearchgate.net These studies indicate that approximately 12 water molecules comprise this second sphere. nih.govscispace.com The mean distance between the central scandium ion and the oxygen atoms of the water molecules in this second sphere (Sc···OII) is 4.27(3) Å. nih.govresearchgate.net This second hydration sphere is formed around the more strongly bound water molecules in the trigonal prism of the primary shell. rsc.org

Hydrolytic Behavior of Scandium(III) Ions in Sulfate (B86663) Solutions

The scandium(III) ion is highly susceptible to hydrolysis, a process where coordinated water molecules deprotonate to form hydroxo-bridged species. This behavior is strongly dependent on the pH of the solution.

In less acidic (pH ≥ 1) and concentrated aqueous solutions, the mononuclear hydrated scandium ion undergoes hydrolysis to form a dimeric complex. researchgate.net The predominant species formed is the di-μ-hydroxo-bridged scandium(III) dimer, [Sc₂(µ-OH)₂(H₂O)₁₀]⁴⁺. nih.govresearchgate.net The formation of this dimeric species has been confirmed by XAFS and LAXS studies. rsc.org

In this dimeric structure, each scandium(III) ion is seven-coordinated. nih.govresearchgate.net The coordination sphere of each scandium center consists of two bridging hydroxide (B78521) ions and five terminal water molecules. nih.govresearchgate.net The mean Sc-O bond distance in this dimeric complex is 2.145 Å. nih.gov This dimeric bis(μ-hydroxy) core is a common structural motif in scandium chemistry, with similar structures observed in various scandium salts. nih.gov

The speciation of scandium(III) in aqueous sulfate solutions is highly sensitive to pH. As the pH increases, hydrolysis becomes more pronounced, leading to the formation of various hydroxo species and eventually precipitation. inorganicventures.com Scandium begins to precipitate from solution as scandium hydroxide, Sc(OH)₃, and scandium oxyhydroxide, ScO(OH), at a pH between 2 for highly concentrated solutions and 4 for dilute solutions. inorganicventures.com

Sulfate Complexation with Scandium(III) in Aqueous Media

The interaction between the scandium(III) ion (Sc³⁺) and sulfate ions (SO₄²⁻) in aqueous solutions is a complex process involving the stepwise replacement of water molecules in the scandium ion's hydration shell. Scandium(III) ions, categorized as hard acids, exhibit a strong affinity for hard ligands like sulfate. nih.gov This interaction leads to the formation of various sulfato-scandium(III) complexes, significantly influencing the speciation of scandium in such media. researchgate.netmdpi.com The nature and stability of these complexes are highly dependent on factors such as the concentration of sulfate ions.

Formation and Characterization of Inner-Sphere and Outer-Sphere Scandium(III) Sulfate Complexes (e.g., [ScSO₄]⁺, [Sc(SO₄)₂]⁻)

In aqueous solutions, the association between the hydrated scandium(III) ion and a sulfate anion can result in two primary types of ion pairs: inner-sphere and outer-sphere complexes.

Outer-Sphere Complexes (OSCs) : In these complexes, also known as solvent-shared ion pairs (SIP), the scandium ion and the sulfate ion are separated by at least one layer of water molecules. acs.org

Inner-Sphere Complexes (ISCs) : In these formations, also called contact ion pairs (CIP), the scandium and sulfate ions are in direct contact, with the sulfate ion having displaced a water molecule from the primary hydration shell of the scandium cation. acs.org

Investigations using broadband dielectric relaxation spectroscopy on aqueous scandium sulfate solutions have confirmed the presence of both inner-sphere and outer-sphere 1:1 complexes, denoted as [ScSO₄]⁺(aq). acs.orgmurdoch.edu.auacs.orgnih.gov While outer-outer-sphere complexes, where ions are separated by two solvent molecules, are also thought to form, their detection is often obscured by the presence of higher-order complexes. acs.orgmurdoch.edu.auresearchgate.net

As the concentration of sulfate increases, further complexation occurs, leading to the formation of anionic species. mdpi.com Studies have identified the presence of negatively charged complexes such as the 1:2 complex, [Sc(SO₄)₂]⁻, and the 1:3 complex, [Sc(SO₄)₃]³⁻. mdpi.comacs.org Early research utilizing conductivity and ion migration measurements also pointed to the existence of significant amounts of the [Sc(SO₄)₃]³⁻ species in concentrated scandium(III) sulfate solutions. acs.orgacs.org In the pH range of 1.6 to 6.0, these anionic complexes become the dominant forms of scandium in the solution. mdpi.com

Spectroscopic Signatures and Thermodynamic Stability of Sulfate Complexes

Spectroscopic methods are crucial for identifying and characterizing the different scandium-sulfate complexes in solution. Raman spectroscopy, in particular, can distinguish between "free" or unligated sulfate and sulfate ions that are bound to the scandium cation. researchgate.netresearchgate.net In scandium(III) perchlorate solutions, where complexation is weak, the Sc(III) ion exists as a stable hexaaqua cation, [Sc(H₂O)₆]³⁺. researchgate.netacs.org However, in sulfate solutions, the sulfate ion displaces water in the first hydration sphere, resulting in marked changes in the Raman spectrum of the ligated sulfate. researchgate.net

Detailed Raman studies of a 0.98 M Sc₂(SO₄)₃ solution have identified several vibrational modes corresponding to the ligated sulfate, which are distinct from the characteristic mode of the free sulfate ion. researchgate.net

Table 1: Raman Modes for Ligated Sulfate in a 0.98 M Sc₂(SO₄)₃ Solution This interactive table details the spectroscopic signatures corresponding to ligated sulfate as detected by Raman spectroscopy.

| Raman Mode (cm⁻¹) |

|---|

| 1000 |

| 1010 |

| 1030 |

| 1124 |

| 1130 |

| 1158 |

| 1220 |

Data sourced from a Raman spectroscopic study of Sc₂(SO₄)₃ solutions. researchgate.net

The scandium-sulfato complexes are recognized as being thermodynamically strong. researchgate.net The stability of these complexes is evident in speciation diagrams calculated from established stability constants. These calculations demonstrate that for aqueous solutions with a sulfate concentration greater than 0.1 mol dm⁻³, the predominant species is the anionic complex [Sc(SO₄)₂]⁻. acs.orgnih.gov This high stability underpins various applications, including the use of sulfate as an additive to control morphology during the synthesis of Sc₂O₃ nanopowders and in hydrometallurgical extraction processes. acs.orgacs.org While specific thermodynamic stability constants for individual sulfate complexes are determined through methods like potentiometry, their values inform the understanding that complex formation is highly favorable. tubitak.gov.trresearchgate.net

Table 2: Predominant Scandium(III) Species as a Function of Sulfate Concentration This interactive table illustrates the change in dominant scandium species with increasing sulfate concentration in an aqueous solution.

| Sulfate Concentration (mol dm⁻³) | Predominant Scandium-Sulfate Species |

|---|---|

| < 0.1 | [ScSO₄]⁺ and other lower-order complexes |

| > 0.1 | [Sc(SO₄)₂]⁻ |

Based on speciation graphs calculated from stability constants. acs.orgnih.gov

Influence of Sulfate Concentration on Scandium(III) Hydration State

The concentration of sulfate ions in the aqueous solution directly dictates the hydration state of the scandium(III) ion by governing the extent of complex formation. acs.orgmurdoch.edu.au This process involves a sequential displacement of coordinated water molecules by sulfate ions.

At lower sulfate concentrations, the primary interaction leads to the formation of 1:1 complexes, [ScSO₄]⁺, existing as a mixture of inner- and outer-sphere species. acs.orgacs.orgrsc.org As the sulfate concentration is increased, the equilibrium shifts towards the formation of higher-order complexes. murdoch.edu.aursc.org These higher complexes are predominantly inner-sphere in nature, meaning more water molecules are directly replaced by sulfate ligands in the first coordination shell of the scandium ion. acs.orgmurdoch.edu.au

In more concentrated solutions, these higher-order complexes become the main species present. acs.orgrsc.org Specifically, dielectric relaxation spectroscopy data are consistent with the formation of fac-[Sc(SO₄)₃(OH₂)₃]³⁻ as a major species in solutions with high scandium sulfate content. acs.orgacs.orgrsc.org This indicates that three sulfate ions have entered the inner coordination sphere, each likely acting as a bidentate ligand, leaving only three coordination sites for water molecules. This significant change in the hydration state is further supported by solvent extraction studies, which confirm that anionic complexes like [Sc(SO₄)₂]⁻ are the primary form of scandium when the sulfate concentration exceeds 0.1 M. acs.orgnih.gov

Coordination Chemistry and Ligand Interaction Studies with Scandium Iii Sulfate

Synthesis and Characterization of Scandium(III) Sulfate (B86663) Coordination Polymers

The synthesis of scandium(III) sulfate coordination polymers often involves the reaction of a scandium(III) salt with a sulfate source, frequently in the presence of other ligands that act as templates or bridges, leading to the formation of extended network structures. The resulting crystal structures are complex and can be influenced by the nature of any co-ligands present.

Researchers have successfully synthesized and characterized several scandium(III) sulfate coordination polymers. For instance, compounds with the general formula Catₓ[Sc(H₂O)z(SO₄)y]·nH₂O, where 'Cat' represents cations like ammonium (B1175870) (NH₄⁺) or protonated organic molecules such as 4,4'-bipyridine (B149096) (H₂Bipy²⁺), have been prepared and studied. infona.pl The reaction of Sc₂(SO₄)₃·5H₂O with organic cations has been shown to produce complexes whose structure is dictated by the nature of the organic cation. researchgate.net

One notable example is (H₂Bipy)[Sc(H₂O)(SO₄)₂]₂·2H₂O. In this compound, chains of ScO₆ octahedra and SO₄ tetrahedra are linked together. The sulfate ions exhibit tridentate coordination, which helps in forming ribbons. These ribbons then connect to create a three-dimensional framework that hosts the H₂Bipy²⁺ cations in its cavities. infona.pl

Another study detailed the synthesis of (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O and [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O from the reaction of scandium(III) sulfate pentahydrate with the corresponding organic cations. researchgate.net These examples demonstrate that the composition and structure of the resulting polymeric anionic chains of scandium sulfate are influenced more by the organic cation present than by the initial composition of the reaction mixture. researchgate.net

The synthesis of a new scandium(III) coordination polymer, [Sc(OH)(BDCA)]n (where BDCA is 1,4-benzenedicarboxylic acid), has been achieved through both a branched tube method for single crystals and sonochemical irradiation for nanopowders. rsc.org While this example includes an organic linker, it highlights the versatility of synthesis methods for scandium coordination polymers.

The characterization of these polymers relies heavily on single-crystal X-ray diffraction to determine their intricate structures. Other techniques such as elemental analysis, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA) are also employed to confirm the composition and thermal stability of these compounds. rsc.orgacs.org

Crystal Structure Data for Selected Scandium(III) Sulfate Coordination Polymers

Click to expand

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Sc₂(SO₄)₃·5H₂O | Triclinic | P1 | researchgate.net |

| (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O | Trigonal | R3 | researchgate.net |

| [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O | Monoclinic | P2₁/c | researchgate.net |

Ligand Exchange Kinetics and Thermodynamics in Sulfate-Containing Systems

The study of ligand exchange kinetics and thermodynamics provides insight into the stability and reactivity of scandium(III) sulfate complexes in solution. The lability of a complex refers to the rate at which its ligands are exchanged with others in solution, a concept distinct from thermodynamic stability. cbpbu.ac.in

In aqueous solutions, scandium(III) is known to form stable complexes with sulfate ions. Thermodynamic data indicates that in sulfate media, scandium can exist as anionic complexes such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻, particularly in the pH range of 1.6 to 6.0. mdpi.com The formation of these stable sulfate complexes can influence the kinetics of ligand exchange with other species. For instance, the adsorption capacity of chelating resins for scandium(III) has been observed to decrease with increasing sulfate concentration, which is attributed to the formation of these anionic sulfate complexes in solution. mdpi.com

While specific kinetic parameters for the exchange of water ligands with sulfate ions in a pure scandium(III) sulfate hydrate (B1144303) system are not extensively documented in the reviewed literature, general principles of coordination chemistry can be applied. The high charge density of the Sc³⁺ ion suggests that it will form strong coordinate bonds, which might imply slower ligand exchange rates (i.e., greater inertness) compared to larger, less charged cations. However, the lability of Ni(II) complexes, which are thermodynamically stable, is associated with their ability to form higher-coordinate intermediates, a pathway that could also be available to scandium(III). cbpbu.ac.in

Studies on the complexation of scandium(III) with other ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriamine-N,N,N',N'',N''-pentaacetic acid) have provided valuable thermodynamic and kinetic data. For example, the stability constant (log KScL) for the Sc(III)-DOTA complex is 30.79. researchgate.net The complexation of Sc³⁺ with DOTA is significantly faster than that of trivalent lanthanides. researchgate.net Furthermore, the proton-assisted decomplexation of the [Sc(dota)]⁻ complex is much slower than for analogous lanthanide complexes, indicating high kinetic inertness. researchgate.net These findings with strong chelating agents suggest that while scandium(III) can form complexes quickly, the resulting structures can be very robust.

Kinetic studies of the adsorption of Sc(III) from sulfate solutions onto chelating resins have been modeled using pseudo-second-order kinetics, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. In binary systems containing other metal ions like Cr(III) and Fe(III), competitive adsorption occurs, indicating a dynamic ligand exchange environment where ions with higher affinity for the resin can displace adsorbed scandium. jst.go.jp

Formation of Mixed-Ligand Complexes Involving Sulfate and Other Anions/Donors

In aqueous solution, the speciation of scandium(III) in the presence of sulfate ions can lead to the formation of anionic complexes like [Sc(SO₄)₂]⁻. acs.org The extraction of scandium(III) from such solutions using amic acid extractants, for example, involves the formation of a mixed-ligand complex in the organic phase. Studies have shown that one Sc(III) ion, initially present as the [Sc(SO₄)₂]⁻ complex, is extracted with three molecules of the extractant, indicating a ligand exchange process where the sulfate ions are either partially or fully displaced. acs.org

The synthesis of coordination polymers often results in mixed-ligand systems. As discussed in section 5.1, the use of organic cations like protonated 4,4'-bipyridine (H₂Bipy²⁺) or guanidinium (B1211019) ((C{NH₂}₃)⁺) leads to the formation of crystalline solids where the sulfate and water ligands are directly coordinated to the scandium ion, and the organic cations are incorporated into the crystal lattice to balance the charge. infona.plresearchgate.net In (H₂Bipy)[Sc(H₂O)(SO₄)₂]₂·2H₂O, the scandium ion is coordinated to both water and sulfate ions. infona.pl Similarly, in [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O, the scandium ion's coordination sphere contains two water molecules and bridging sulfate groups. researchgate.net

Research into scandium complexes with various organic ligands has also shown the formation of mixed-ligand species. For example, the reaction of ScCl₃ with 1,4-dilithio-1,3-butadienes can lead to the formation of bridged bis-alkylidene scandium(III) complexes, which are dimeric ate complexes with bridging chloride ligands. rsc.org While this example does not involve sulfate, it illustrates the tendency of scandium(III) to form bridged structures with anionic ligands.

The synthesis of scandium(III) complexes with tetrafluoroterephthalate (tFBDC²⁻) has yielded a variety of structures, including the layered coordination polymer [Sc(H₂O)(OH)(tFBDC)]. rsc.org This demonstrates the incorporation of hydroxide (B78521) as a mixed anion along with the organic linker and water molecules in the scandium coordination sphere. The formation of such complexes is highly dependent on the reaction conditions, including the pH and the nature of the base used. rsc.org

Spectroscopic Probes of Coordination Environment Changes (e.g., ⁴⁵Sc NMR)

⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local coordination environment of the scandium nucleus. As ⁴⁵Sc is a quadrupolar nucleus (spin I = 7/2), its NMR parameters are highly sensitive to the symmetry and nature of the ligands surrounding the Sc³⁺ ion. huji.ac.il

A detailed ⁴⁵Sc NMR study has been conducted on scandium sulfate pentahydrate (ScSPH), which contains three crystallographically distinct scandium sites. nih.gov By using advanced techniques such as multiple-quantum magic-angle spinning (MQMAS), researchers were able to resolve the signals from these three sites. The 5QMAS spectrum, in particular, provided clear distinction between the sites, which was not achievable with 3QMAS. nih.gov The study yielded precise values for the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (η) for each site. nih.gov

⁴⁵Sc NMR Parameters for the Three Scandium Sites in Scandium Sulfate Pentahydrate

Click to expand

| Site Designation | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (CQ) (MHz) | Asymmetry Parameter (η) | Reference |

|---|---|---|---|---|

| (a) | -15.5 ± 0.5 | 5.60 ± 0.10 | 0.06 ± 0.05 | nih.gov |

| (b) | -12.9 ± 0.5 | 4.50 ± 0.10 | 1.00 ± 0.00 | nih.gov |

| (c) | -4.7 ± 0.2 | 4.55 ± 0.05 | 0.50 ± 0.02 | nih.gov |

These parameters provide a detailed picture of the electronic environment at each scandium nucleus. The quadrupolar coupling constant, for instance, is directly related to the deviation from cubic symmetry of the electric field gradient at the nucleus, making it a sensitive probe of coordination sphere distortions. nih.gov The assignment of these NMR parameters to the specific crystallographic sites was aided by density functional theory (DFT) calculations. nih.gov

The chemical shift range for ⁴⁵Sc is wide, and different types of scandium compounds exhibit characteristic chemical shifts. huji.ac.il This allows for the differentiation of scandium in various coordination environments. For example, the disappearance of a signal in ⁴⁵Sc solid-state NMR has been used to demonstrate the transition of a scandium catalyst from a solid precipitate into the solution phase upon complexation. nsf.gov This highlights the utility of ⁴⁵Sc NMR in studying dynamic processes involving changes in the scandium coordination environment.

Theoretical and Computational Chemistry Approaches for Scandium Iii Sulfate Hydrate

Ab Initio Molecular Orbital Calculations on Scandium-Water Clusters

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in modeling the interaction between the scandium(III) ion and water molecules. These calculations typically focus on isolated clusters, such as [Sc(H₂O)ₙ]³⁺, to understand the fundamental aspects of hydration.

Geometry optimization calculations aim to find the most stable arrangement of atoms in a hydrated scandium(III) cluster by locating the minimum energy structure on the potential energy surface. Studies have explored various coordination numbers (n) for the [Sc(H₂O)ₙ]³⁺ cluster.

Research indicates that the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is a particularly stable species. researchgate.netacs.org Ab initio calculations performed at the Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) levels have been used to determine the structures and binding energies for these clusters. researchgate.netacs.org The thermodynamic stability of the hexacoordinated [Sc(H₂O)₆]³⁺ has been demonstrated to be inherently greater than that of the heptacoordinated [Sc(H₂O)₇]³⁺ cluster. researchgate.net The theoretical binding energy for the hexaaqua Sc(III) ion accounts for approximately 54–59% of the experimental hydration enthalpy of Sc(III). researchgate.netacs.org

Table 1: Calculated Energetic Properties of Hydrated Sc(III) Clusters

| Cluster | Level of Theory | Calculated Property | Value |

|---|---|---|---|

| [Sc(H₂O)₆]³⁺ | HF/MP2 | Binding Energy (% of Exp. Hydration Enthalpy) | ~54-59% |

| [Sc(H₂O)₁₈]³⁺ | HF/MP2 | Binding Enthalpy (% of Exp. Hydration Enthalpy) | ~89% |

Ab initio calculations provide precise predictions of key structural and spectroscopic parameters. For the [Sc(H₂O)₆]³⁺ cluster, the calculated Sc-O bond length almost exactly reproduces the experimentally determined value of 2.18 Å from Extended X-ray Absorption Fine Structure (EXAFS) studies. researchgate.net This excellent agreement between theory and experiment validates the computational model for the primary hydration shell.

Vibrational frequency calculations are crucial for interpreting experimental Raman and infrared spectra. For the isolated [Sc(H₂O)₆]³⁺ cluster, the calculated frequency for the symmetric Sc-O stretching mode (ν₁) is found to be about 11-12% lower than the experimental value. researchgate.net However, when the computational model is expanded to include the second hydration sphere (the Sc[6+12] cluster), the calculated frequencies show excellent agreement with experimental data. For instance, the calculated ν₁(a₁g) ScO₆ frequency for the Sc[6+12] cluster was found to be 447 cm⁻¹, which aligns remarkably well with the experimental Raman value of 442 cm⁻¹. researchgate.netacs.org This demonstrates that outer-sphere interactions significantly influence the vibrational properties of the inner coordination sphere.

Table 2: Comparison of Experimental and Calculated Sc-O Bond Lengths and Vibrational Frequencies

| Parameter | Experimental Value | Calculated Value ([Sc(H₂O)₆]³⁺) | Calculated Value ([Sc(H₂O)₁₈]³⁺) |

|---|---|---|---|

| Sc-O Bond Length | 2.18 Å (EXAFS) | ~2.18 Å | - |

| ν₁(a₁g) ScO₆ Frequency | 442 cm⁻¹ (Raman) | ~11-12% lower | 447 cm⁻¹ |

Density Functional Theory (DFT) Modeling of Scandium(III) Sulfate (B86663) Structures

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems. It offers a balance between accuracy and computational cost, making it suitable for studying complex crystalline systems like scandium(III) sulfate hydrates.

DFT calculations provide detailed insights into the electronic structure and the nature of chemical bonding within the crystalline lattice of scandium(III) sulfate hydrates. These studies can elucidate how scandium(III) ions, sulfate anions, and water molecules interact. The bonding in scandium complexes, including sulfates, has a character that is distinct from purely ionic or covalent compounds, with properties highly dependent on the ligand and coordination geometry. rsc.org

In scandium sulfates, the Sc³⁺ ion is typically found in an octahedral coordination environment (Oₕ), bonded to oxygen atoms from either water molecules or sulfate groups. rsc.orgresearchgate.net DFT studies, combined with Natural Bond Orbital (NBO) analyses, can quantify the charge transfer from the oxygen donor atoms of the ligands (water and sulfate) to the metal orbitals. acs.org This analysis reveals that Sc³⁺ is the least effective σ-acceptor among the first-row transition metal aqua ions, though it participates in both σ- and π-bonding interactions. acs.org The electronic properties and relative thermodynamic stability of various scandium sulfate polymorphs and related compounds have been successfully investigated using DFT calculations. researchgate.net

DFT is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: While experimental solid-state ⁴⁵Sc NMR provides valuable structural information, interpreting the spectra can be complex. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts and shielding tensors. nih.gov Although DFT methods have been extensively benchmarked for predicting isotropic chemical shifts, they are also increasingly used for the full chemical shielding tensor. nih.gov These predictions help in assigning experimental peaks and refining structural models of crystalline materials. escholarship.org

X-ray Absorption Spectroscopy (XAS) Features: XAS is sensitive to the local coordination environment and electronic structure of the absorbing atom. DFT calculations can simulate XAS spectra, providing a direct link between spectral features and specific geometric and electronic structures. rsc.org The fine structure of the Sc K-edge XAS spectrum reflects the chemical bond between scandium and its ligands, while the L₂,₃-edge provides insight into the crystal field parameters at the scandium site. rsc.orgrsc.org By comparing simulated spectra with experimental data for compounds like scandium sulfate hydrate (B1144303), researchers can confirm coordination numbers, bond distances, and the nature of the Sc-O bond. rsc.orgrsc.org

Molecular Dynamics Simulations of Scandium(III) Hydration and Complexation in Solution

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of interactions in solution. Ab initio MD (AIMD), which uses forces calculated from electronic structure theory (like DFT), is particularly powerful for studying the hydration and complexation of ions.

MD simulations of scandium(III) in aqueous solution reveal a highly structured hydration shell. The Sc³⁺ ion is typically coordinated by water molecules, and simulations can determine the average coordination number, Sc-O distances, and the residence time of water molecules in the hydration shell. researchgate.net While the hexaaqua ion is stable, studies on related trivalent ions like Y(III) show that complexation with anions like sulfate can alter the hydration structure, with sulfate ions replacing water molecules in the first coordination sphere. researchgate.netrsc.org This is consistent with experimental findings for Sc₂(SO₄)₃ solutions, where thermodynamically strong sulfato complexes are formed. researchgate.net

Simulations can also characterize the structure of the second hydration sphere. For the hydrated Sc(III) ion, a second shell containing approximately 12 water molecules at a mean Sc···O distance of 4.27 Å has been identified through a combination of experimental and theoretical methods. researchgate.net MD simulations are crucial for understanding the dynamic equilibrium between different coordinated species, such as inner-sphere and outer-sphere [ScSO₄]⁺ complexes, which are known to exist in aqueous scandium sulfate solutions.

Advanced Materials Research and Catalytic Applications Based on Scandium Iii Sulfate Hydrate

Scandium(III) Sulfate (B86663) Hydrate (B1144303) as a Precursor for Advanced Materials

Scandium(III) sulfate hydrate (Sc₂(SO₄)₃·xH₂O) serves as a crucial starting material in the synthesis of various advanced materials due to its solubility and predictable thermal decomposition behavior. Its role as a precursor is particularly significant in the production of high-purity scandium oxide and specialized optical components.

Scandium(III) sulfate is a preferred precursor for synthesizing nanocrystalline scandium oxide (Sc₂O₃) powder, a material highly valued in high-performance ceramics and electronics for its high melting point, wide bandgap, and thermal stability. sci-hub.st The synthesis process typically involves the chemical precipitation of a scandium compound from a scandium sulfate solution, followed by calcination at elevated temperatures.

One common method is homogeneous precipitation, where a precipitating agent like urea (B33335) is added to a scandium sulfate solution. sci-hub.st This process yields a hydrated basic carbonate-sulfate precursor. Subsequent calcination of this precursor leads to the formation of Sc₂O₃. The properties of the resulting scandium oxide powder, such as particle size and sinterability, are highly dependent on the reaction conditions during precipitation and calcination. For instance, using urea as the precipitant can produce highly pure, well-dispersed, spherical Sc₂O₃ nanoparticles with an average size of 50 nm after calcination at 1200°C. sci-hub.st

Another wet chemical approach utilizes hexamethylenetetramine and ammonia (B1221849) water to synthesize a hydrated basic sulfate precursor, [Sc(OH)₍₃₋₂ₓ₎(SO₄)ₓ·nH₂O], from scandium sulfate. researchgate.net Calcining this precursor at 1100°C for 4 hours can yield even finer Sc₂O₃ nanoparticles with an average size of 12 nm. researchgate.net The thermal decomposition of scandium sulfate to scandium oxide generally proceeds through intermediate basic sulfate phases and is completed at temperatures above 800°C. webqc.org

These high-quality nanopowders are then used to fabricate transparent Sc₂O₃ ceramics through processes like vacuum sintering or a two-step method involving vacuum sintering followed by hot isostatic pressing. sci-hub.stresearchgate.net The final ceramic's transparency is influenced by the properties of the initial powder; for example, ceramics sintered at 1700°C for 4 hours from powder derived from a sulfate precursor can achieve an in-line transmittance of 56–58% in the visible light region for a 1.0 mm thick sample. researchgate.net

Table 1: Synthesis Parameters for Sc₂O₃ from Scandium Sulfate Precursor

| Parameter | Method 1: Homogeneous Precipitation | Method 2: Wet Chemical Approach |

|---|---|---|

| Precipitating Agent | Urea | Hexamethylenetetramine, Ammonia |

| Precursor | Hydrated basic carbonate–sulphate | Hydrated basic sulphate |

| Calcination Temp. | 1200°C | 1100°C |

| Calcination Time | Not specified | 4 hours |

| Avg. Particle Size | 50 nm | 12 nm |

| Sintering Temp. | 1700°C | 1700°C |

| Sintering Time | 5 hours | 4 hours |

| Transmittance | ~60% (1 mm thick) | 56-58% (1.0 mm thick) |

The high-purity scandium oxide derived from scandium(III) sulfate hydrate is a key component in the development of advanced optical materials. heegermaterials.com Sc₂O₃ is attractive for applications in optical coatings and laser systems due to a unique combination of properties, including a high refractive index, a high melting point (2430°C), excellent thermal conductivity, and a wide bandgap (5.7 eV). sci-hub.stscandium.org

Scandium oxide's high refractive index of approximately 1.95 makes it highly effective for use in optical coatings where precise control of light is necessary. scandium.org These coatings can be designed to be damage-resistant and highly reflective, which is crucial for components in high-power pulsed ultraviolet lasers. sci-hub.st

In the field of laser technology, transparent polycrystalline Sc₂O₃ ceramic, fabricated from powders synthesized via scandium sulfate precursors, serves as a substitute for single crystals. sci-hub.st It is an excellent host material for high-power and ultrashort-pulse solid-state lasers. The material's high thermal stability and chemical resistance also make it suitable for heat-resistant optical windows and other infrared transmitting devices. sci-hub.stscandium.org The use of scandium(III) sulfate as a precursor is therefore integral to producing the foundational Sc₂O₃ needed for these demanding optical applications. heegermaterials.com

Catalytic Investigations of Scandium(III) Sulfate-Based Systems

The scandium(III) ion (Sc³⁺) is a hard Lewis acid, making its compounds, including scandium(III) sulfate, effective catalysts in a variety of chemical reactions. While much of the research in this area has focused on scandium(III) triflate [Sc(OTf)₃], the underlying catalytic activity stems from the Sc³⁺ ion, and the principles are applicable to sulfate-based systems. du.ac.inscandium.org

The Lewis acidic nature of the Sc³⁺ ion in scandium salts allows it to catalyze a wide range of organic transformations. scandium.org As a Lewis acid, the scandium ion can accept an electron pair from a substrate, thereby activating it for subsequent reaction. This property is particularly useful in carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Scandium-based catalysts have demonstrated high activity and selectivity in numerous important organic reactions, including:

Friedel-Crafts Alkylation and Acylation: The catalyst activates the acylating or alkylating agent, facilitating electrophilic aromatic substitution. scandium.org

Michael Addition: Scandium catalysts can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. alfachemic.com

Aldol and Mannich Reactions: These reactions benefit from the coordination of the scandium ion to the carbonyl oxygen, enhancing its electrophilicity. du.ac.in

Diels-Alder Reactions: The catalyst can coordinate to the dienophile, lowering the energy of the LUMO and accelerating the cycloaddition. du.ac.in

Polymerization Reactions: Scandium catalysts show excellent activity in olefin polymerization, allowing for control over polymer chain length and molecular weight. scandium.orgalfachemic.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is critical for environmental remediation and industrial chemical production due to the ease of catalyst separation and recycling. the-innovation.orgchemguide.co.uk Scandium(III) sulfate and its derivatives are promising components for such systems. Scandium sulfate octahydrate is specifically noted for its applications in catalysts for environmental protection and the petroleum industry. heegermaterials.com

In environmental protection , heterogeneous catalysts are employed to convert toxic pollutants into benign substances. the-innovation.orgrsc.org Scandium-based catalysts can be incorporated into solid supports like zeolites, metal-organic frameworks (MOFs), or other porous materials. rsc.orgchemguide.co.uk These supported catalysts can be used in processes such as the selective catalytic reduction of nitrogen oxides (NOx) from exhaust gases or the degradation of organic pollutants in wastewater. the-innovation.org The high efficiency and recyclability of such systems help to minimize the generation of secondary pollutants. the-innovation.org

In petrochemical processes , catalysts are essential for converting crude oil into valuable fuels and chemical feedstocks through processes like cracking, isomerization, and reforming. chemguide.co.ukmdpi.com Zeolite-based catalysts are widely used in these applications. chemguide.co.uk Scandium ions can be exchanged into zeolite frameworks, creating highly active Lewis acid sites. rsc.org These sites can facilitate the cracking of large hydrocarbon molecules into smaller, more valuable ones, such as those in the gasoline fraction. chemguide.co.uk

The mechanism of catalysis mediated by scandium(III) sulfate is fundamentally based on its Lewis acidity. The Sc³⁺ ion, with its empty d-orbitals, acts as an electron-pair acceptor. In a typical catalytic cycle, the scandium ion coordinates to a Lewis basic site on a substrate molecule, such as the oxygen of a carbonyl group or a nitrogen atom. scandium.org This coordination polarizes the substrate, making it more susceptible to nucleophilic attack or rearrangement.

In aqueous or sulfate-rich media, the scandium ion does not exist as a bare ion but rather forms stable complexes. In sulfate solutions, scandium(III) is known to form anionic complexes such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. mdpi.com The formation of these complexes is a crucial aspect of the catalytic mechanism, as it influences the availability and reactivity of the scandium center. The coordination of sulfate ions can modulate the Lewis acidity of the scandium ion and affect its interaction with the organic substrates.

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Scandium(III) sulfate hydrate | Sc₂(SO₄)₃·xH₂O |

| Scandium oxide | Sc₂O₃ |

| Urea | CO(NH₂)₂ |

| Hexamethylenetetramine | C₆H₁₂N₄ |

| Ammonia | NH₃ |

| Scandium(III) triflate | Sc(OTf)₃ |

Separation and Recovery Methodologies for Scandium Iii from Sulfate Media

Adsorption Processes for Scandium(III) Recovery from Aqueous Solutions

Adsorption has emerged as a highly effective technique for the recovery of scandium from dilute aqueous solutions, such as those derived from the leaching of industrial wastes like bauxite residue. rsc.org This method utilizes solid adsorbent materials to bind scandium ions from the liquid phase.

Supported Ionic Liquid Phase (SILP) adsorbents are a class of materials that combine the unique properties of ionic liquids (ILs) with the advantages of a solid support. researchgate.net These materials are synthesized by immobilizing a thin layer of an ionic liquid onto a porous solid support, which can be achieved through physical impregnation or covalent bonding. researchgate.netresearchgate.net

One notable example is the development of a SILP where betainium sulfonyl(trifluoromethanesulfonylimide) is covalently linked to a poly(styrene-co-divinylbenzene) resin, creating [Hbet–STFSI–PS–DVB]. rsc.orgscispace.com This covalent attachment is advantageous as it prevents the leaching of the ionic liquid from the support, a common issue with physical impregnation methods, especially in acidic aqueous solutions. scispace.com

Characterization of these materials is crucial to understanding their properties and performance. Techniques such as thermogravimetric analysis (TGA) are used to determine the amount of ionic liquid immobilized on the support. For instance, TGA has been used to estimate that the IL content in some SILPs can be around 50 wt%. scispace.com The thermal stability and decomposition mechanisms of SILPs are also investigated, which are found to be highly dependent on the surface chemistry of the solid support. researchgate.net

Understanding the kinetics and equilibrium of the adsorption process is essential for optimizing the recovery of scandium(III). Studies on the adsorption of scandium(III) from sulfate (B86663) solutions onto SILP adsorbents have shown that the process can be well-described by established models.

The kinetics of scandium(III) adsorption have been found to follow a pseudo-second-order kinetic model. rsc.orgresearchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Equilibrium studies, which describe the distribution of the adsorbate between the solid and liquid phases at equilibrium, have indicated that the experimental data for scandium(III) adsorption can be accurately fitted by the Langmuir isotherm model. rsc.orgresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The successful application of this model allows for the calculation of the maximum adsorption capacity of the adsorbent for scandium(III). mdpi.com For instance, the Langmuir model was successfully applied to describe Sc adsorption with an ion-exchange resin, yielding a maximum calculated capacity (Qm) of 8.576 mg/mL. mdpi.com

Table 1: Adsorption Isotherm and Kinetic Models for Scandium(III) Recovery

| Model | Description | Relevance to Scandium(III) Adsorption |

|---|---|---|

| Pseudo-Second Order | Describes the rate of adsorption based on the assumption that the rate-limiting step is chemisorption. | The adsorption kinetics of Sc(III) onto SILP adsorbents from sulfate media have been shown to follow this model. rsc.orgresearchgate.net |

| Langmuir Isotherm | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. | Equilibrium data for Sc(III) adsorption on SILP and other chelating resins fit well with this model, allowing for the determination of maximum adsorption capacity. rsc.orgmdpi.comicsoba.org |

| Freundlich Isotherm | An empirical model that describes multilayer adsorption on a heterogeneous surface. | This model has also been used to analyze static sorption data for scandium(III). icsoba.org |

| Temkin Isotherm | Considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. | Used in the analysis of static sorption data for scandium(III) recovery. icsoba.org |

Industrial leachates from which scandium is recovered are often complex mixtures containing various other metal ions, such as iron(III), aluminum(III), and chromium(III), which can compete with scandium(III) for adsorption sites. researchgate.netresearchgate.net Therefore, the selectivity of the adsorbent for scandium is a critical factor for an effective separation process.

Competitive adsorption studies have been conducted to evaluate the performance of adsorbents in multicomponent systems. For instance, the influence of Fe(III) and Al(III) on the adsorption of Sc(III) has been investigated. rsc.orgresearchgate.net Research has shown the potential for selective separation of scandium from these competing ions. For example, a metal-imprinted covalent organic framework (MICOF) has demonstrated excellent selectivity for Sc³⁺ over a range of other metal ions, including Fe³⁺, Al³⁺, and Cr³⁺. escholarship.org In one study, this material adsorbed 98% of the Sc³⁺ from a complex solution, with the liberated scandium having a purity of over 96%. escholarship.org

Other studies have focused on the separation of scandium from iron, a particularly challenging task due to their similar chemical properties. researchgate.net Novel adsorbents, such as crystalline α-zirconium phosphate platelets, have shown high selectivity for Sc(III) over Fe(III) under acidic conditions. researchgate.net Similarly, polymer inclusion membranes (PIMs) containing specific extractants have achieved thermodynamic separation of scandium(III) from a host of divalent and trivalent cations, including Al(III) and Cr(III), and a partial kinetic separation from Fe(III). researchgate.net

For an adsorption process to be economically viable and environmentally sustainable, the regeneration and reuse of the adsorbent are crucial. researchgate.net This involves desorbing the captured scandium and restoring the adsorbent's capacity for subsequent cycles.

Studies have shown that scandium(III) can be effectively stripped from loaded SILP adsorbents using a 1 M sulfuric acid solution. rsc.orgresearchgate.net The stability of the adsorbent material is also a key consideration. The covalently bonded [Hbet–STFSI–PS–DVB] SILP has demonstrated excellent stability and can be reused for at least seven adsorption/desorption cycles without a significant loss in its adsorption efficiency for Sc(III). rsc.orgscispace.com

The choice of eluent for regeneration is critical. While acids are commonly used, other reagents can also be effective. For example, a sodium bicarbonate (NaHCO₃) solution at a concentration of 200 g/L has been shown to effectively desorb over 98% of scandium from a chelating resin. mdpi.com The ability to perform multiple cycles of adsorption and desorption without degrading the adsorbent's performance is a key indicator of its practical utility. researchgate.net

Solvent Extraction and Membrane-Based Separations of Scandium(III)

Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metals. It involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing an extractant. Membrane-based separations, such as those using polymer inclusion membranes (PIMs), are a related technology that can offer advantages like reduced solvent inventory.

The selectivity and efficiency of a solvent extraction process are largely determined by the chemical structure of the extractant. Consequently, significant research has been dedicated to the design and synthesis of novel extractants with high affinity and selectivity for scandium(III) in sulfate media.

Recently, a new class of amic acid extractants has been developed and shown to be highly effective for scandium recovery. acs.orgnih.gov Two such extractants are N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF). acs.orgnih.gov These compounds have demonstrated the ability to quantitatively extract scandium(III) from sulfate solutions at a pH of around 2. acs.orgnih.gov

Table 2: Performance of Novel Amic Acid Extractants for Scandium(III) Extraction

| Extractant | Extraction Condition | Stripping Condition | Extraction Equilibrium Constant (mol dm⁻³)⁰.⁵ |

|---|---|---|---|

| D2EHAG | 50 mmol dm⁻³ in n-dodecane, pH 2 | 0.5 mol dm⁻³ H₂SO₄ | 4.87 acs.orgnih.gov |

| D2EHAF | 50 mmol dm⁻³ in n-dodecane, pH 2 | 0.5 mol dm⁻³ H₂SO₄ | 9.99 acs.orgnih.gov |

The extraction mechanism for these amic acid extractants has been investigated, revealing the formation of a 1:3 complex between scandium(III) and the extractant (HR). The stoichiometry of the extraction reaction is described as: Sc(SO₄)₂⁻(aq) + 1.5(HR)₂(org) ⇄ Sc(SO₄)R(HR)₂(org) + H⁺(aq) + SO₄²⁻(aq) acs.orgnih.gov

A key advantage of these novel extractants is the ease with which the extracted scandium can be stripped from the organic phase. A 0.5 mol dm⁻³ sulfuric acid solution is sufficient for quantitative stripping, which is a significant improvement over some conventional industrial extractants that may require more aggressive stripping conditions. acs.orgnih.gov Furthermore, these amic acid extractants exhibit high selectivity for scandium(III) over common transition metal ions under highly acidic conditions (0 < pH ≤ 3). acs.orgnih.gov

Elucidation of Extraction Mechanisms and Stoichiometries of Extracted Complexes

The extraction of scandium(III) from sulfate media is a process significantly influenced by the chemical interactions between the scandium species in the aqueous phase and the extractant in the organic phase. Understanding the mechanism of this extraction and the stoichiometry of the resulting metal-extractant complexes is crucial for optimizing separation processes.

Studies involving the amic acid extractants N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF) have shed light on these mechanisms. Through slope analysis, it has been determined that the extraction of scandium(III) with these extractants involves the release of one hydrogen ion into the aqueous solution. nih.gov This suggests a cation exchange mechanism.

Sc(SO₄)₂⁻(aq) + 1.5(HR)₂(org) ⇌ Sc(SO₄)R(HR)₂(org) + H⁺(aq) + SO₄²⁻(aq) nih.govnih.gov

The equilibrium constants for this extraction process have been calculated to be 4.87 (mol dm⁻³)⁰.⁵ for D2EHAG and 9.99 (mol dm⁻³)⁰.⁵ for D2EHAF, indicating a favorable extraction of scandium(III). nih.govnih.gov

Similarly, when using the functionalized ionic liquid betainium bis(trifluoromethylsulfonyl)imide, slope analysis revealed that scandium(III) is extracted as a complex with a 1:3 stoichiometry of scandium to the zwitterionic betaine, accompanied by three bis(trifluoromethylsulfonyl)imide counterions. acs.org This extraction also proceeds via a proton exchange mechanism, where three protons are transferred to the aqueous phase for each scandium ion extracted. acs.orgresearchgate.net

Application of Polymer Inclusion Membranes (PIMs) for Scandium(III) Transport and Separation

Polymer Inclusion Membranes (PIMs) represent a promising technology for the selective transport and separation of scandium(III) from sulfate media, combining the selectivity of solvent extraction with the stability of a solid membrane. mdpi.com These membranes typically consist of a base polymer, a carrier (extractant), and a plasticizer.

Research has demonstrated the effective use of PIMs containing the amic acid extractant D2EHAF as a carrier for scandium(III) separation. nih.gov In these systems, scandium(III) can be quantitatively transported from a feed solution, often at a controlled pH, across the PIM into a receiving solution, which is typically a sulfuric acid solution. acs.org For instance, a PIM composed of 30% cellulose triacetate (CTA), 40% D2EHAF, and 30% 2-nitrophenyl octyl ether (2NPOE) has been shown to quantitatively and selectively transport Sc(III). nih.gov

A key advantage of PIMs is their ability to achieve kinetic separations. While the thermodynamic separation of scandium(III) from iron(III) can be challenging, PIMs with D2EHAF have successfully demonstrated a kinetic separation. nih.govacs.org The initial flux for scandium(III) has been measured at 1.9 × 10⁻⁷ mol m⁻² s⁻¹, which is approximately twice as high as that for iron(III) at 9.3 × 10⁻⁸ mol m⁻² s⁻¹. nih.govnih.gov This difference in transport rates allows for the preferential separation of scandium.

Furthermore, these PIMs have shown high selectivity for scandium(III) over other common base metal ions found in sulfate solutions, such as nickel(II), aluminum(III), cobalt(II), manganese(II), chromium(III), calcium(II), and magnesium(II). nih.gov In competitive transport experiments, only small amounts of these other ions were transported through the membrane while scandium(III) was quantitatively recovered. acs.org After 96 hours, recovery factors for scandium(III) and iron(III) were 94% and 32%, respectively, highlighting the effective separation. acs.org

Optimization of Stripping Processes for Scandium(III) Recovery

For organic phases containing the amic acid extractants D2EHAG and D2EHAF, sulfuric acid has been proven to be an effective stripping agent. nih.gov Studies have shown that scandium(III) can be easily and quantitatively stripped from these loaded organic phases using a 0.5 mol dm⁻³ sulfuric acid solution. nih.govacs.org More than 90% of the scandium can be recovered into the sulfuric acid solution. acs.org

The concentration of the stripping agent plays a significant role. For instance, with di-(2-ethylhexyl) phosphoric acid (D2EHPA), the stripping efficiency of scandium increases with the concentration of the stripping agent. When using sodium hydroxide (B78521) (NaOH) as the stripping agent for a D2EHPA-loaded organic phase, the stripping efficiency increased from 22.2% to 99.95% as the NaOH concentration was raised from 0.1 M to 2.5 M. researchgate.net Similarly, for Cyanex 272, the efficiency rose from 13.15% to 96.59% under the same conditions. researchgate.net Quantitative stripping (∼99.99%) was achieved for both extractants at NaOH concentrations of 3.0 M and above. researchgate.net